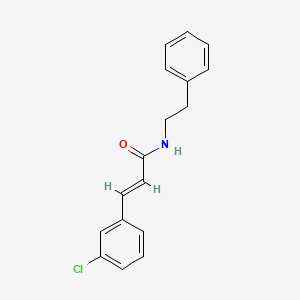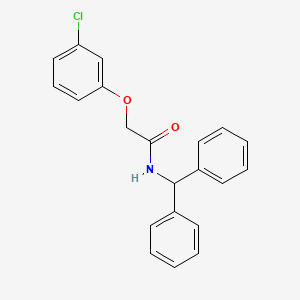
N-1,3-benzodioxol-5-yl-N'-(5-methyl-3-isoxazolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-(5-methyl-3-isoxazolyl)urea, also known as MDL-100,173, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(5-methyl-3-isoxazolyl)urea is not fully understood. However, it has been suggested that it acts by modulating the activity of the GABA-A receptor, which is responsible for the regulation of neuronal excitability. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(5-methyl-3-isoxazolyl)urea has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which results in a reduction in neuronal excitability. Additionally, it has been shown to increase the levels of serotonin and norepinephrine in the brain, which results in an improvement in mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-N'-(5-methyl-3-isoxazolyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for scientific research. However, one limitation is that the mechanism of action of N-1,3-benzodioxol-5-yl-N'-(5-methyl-3-isoxazolyl)urea is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-(5-methyl-3-isoxazolyl)urea. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, it may be valuable to study its potential use in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, further studies are needed to fully understand the mechanism of action of N-1,3-benzodioxol-5-yl-N'-(5-methyl-3-isoxazolyl)urea, which may lead to the development of new and more effective therapies.
Méthodes De Synthèse
The synthesis of N-1,3-benzodioxol-5-yl-N'-(5-methyl-3-isoxazolyl)urea involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. This reaction results in the formation of the intermediate, which is then reacted with urea to yield the final product.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-N'-(5-methyl-3-isoxazolyl)urea has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess potent anticonvulsant, anxiolytic, and antidepressant properties. Additionally, it has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-4-11(15-19-7)14-12(16)13-8-2-3-9-10(5-8)18-6-17-9/h2-5H,6H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURLNIFPUGZFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)



![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5877857.png)

![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)
![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5877892.png)
![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)



![4-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5877952.png)